

Technical Support Center: Ceftriaxone Sodium Degradation and Interference

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Compound of Interest

Compound Name: Ceftriaxone sodium

Cat. No.: B1668364

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with **ceftriaxone sodium**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of **ceftriaxone sodium** and the interference of its degradation products in experimental analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for **ceftriaxone sodium**?

A1: **Ceftriaxone sodium** is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation.^{[1][2][3]} The main degradation pathways involve the opening of the β -lactam ring, cleavage of the -CH₂-S- bond at the C-3 position, and isomerization.^[4] Degradation is notably accelerated in acidic and oxidative environments.^{[1][2][3]}

Q2: What are the common degradation products of **ceftriaxone sodium**?

A2: Under different stress conditions, **ceftriaxone sodium** degrades into several products. A principal degradation product formed in acidic, basic, and neutral solutions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine.^[4] Other degradation pathways can lead to the formation of various impurities, including polymerized forms, which are of particular concern due to potential safety risks like hypersensitivity.^[5] The specific degradation products can vary depending on the pH, temperature, and presence of oxidizing agents.^{[4][6]}

Q3: How do the degradation products of **ceftriaxone sodium** interfere with analytical measurements?

A3: Degradation products can interfere with analytical measurements by co-eluting with the parent drug peak in chromatographic methods like High-Performance Liquid Chromatography (HPLC), leading to inaccurate quantification.[7][8] This interference can mask the true concentration of **ceftriaxone sodium**, compromising the assessment of its stability and potency.[9][10] Therefore, the use of a validated stability-indicating analytical method is crucial to separate and quantify **ceftriaxone sodium** in the presence of its degradation products.[7][9][10]

Q4: What are the optimal storage conditions to minimize **ceftriaxone sodium** degradation?

A4: Aqueous solutions of ceftriaxone are unstable, and their stability is dependent on pH and temperature.[11] The ideal pH for stability in an aqueous solution is approximately 7.5.[11] Degradation occurs more rapidly at lower or higher pH levels.[11] While stable for a few days at room temperature, for longer-term storage, it is recommended to keep solutions at lower temperatures.[11]

Troubleshooting Guide

Problem 1: Unexpected peaks are observed in my HPLC chromatogram during the analysis of a **ceftriaxone sodium** sample.

- Possible Cause: These unexpected peaks are likely degradation products of **ceftriaxone sodium**. The presence of these extra peaks indicates that the sample may have been exposed to stressful conditions such as improper pH, high temperature, light, or oxidizing agents.[1][2][3]
- Solution:
 - Verify the storage conditions of your sample and ensure it has been protected from light and stored at the recommended temperature.
 - Review the pH of your sample solution; the optimal pH for ceftriaxone stability is around 7.0-7.5.[8][11]

- Employ a validated stability-indicating HPLC method that is capable of resolving the main drug peak from all potential degradation product peaks.[7][8] This often involves optimizing the mobile phase composition and using a suitable column, such as a C18 column.[5][12]

Problem 2: The concentration of **ceftriaxone sodium** in my sample is lower than expected.

- Possible Cause: A lower than expected concentration is a strong indicator of degradation. Ceftriaxone is particularly susceptible to degradation in acidic and oxidative environments.[1][2][3] Even exposure to room temperature for an extended period can lead to a significant decrease in the active pharmaceutical ingredient (API) content.[13]
- Solution:
 - Prepare fresh samples for analysis and handle them under conditions that minimize degradation (e.g., controlled temperature, protection from light, and use of appropriate buffers).
 - Perform a forced degradation study to intentionally degrade the drug under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation product peaks and confirming that your analytical method can separate them from the intact drug.[8]

Problem 3: The color of my **ceftriaxone sodium** solution has changed over time.

- Possible Cause: Color changes in a **ceftriaxone sodium** solution are often a visual sign of degradation. As the drug degrades, the chemical structures of the resulting products can absorb light differently, leading to a change in the solution's appearance.[13]
- Solution:
 - Do not use discolored solutions for experiments where the purity and concentration of ceftriaxone are critical.
 - Prepare fresh solutions immediately before use whenever possible.
 - If solutions need to be stored, they should be kept at a low temperature and protected from light to slow down the degradation process.[11]

Quantitative Data on Ceftriaxone Sodium Degradation

The following table summarizes the degradation of **ceftriaxone sodium** under various stress conditions as reported in the literature.

Stress Condition	Reagent/Parameter	Duration	Temperature	% Degradation	Reference
Acid Hydrolysis	0.1 N HCl	1 hour	Room Temperature	Significant	[1]
Alkaline Hydrolysis	0.1 N NaOH	1 hour	Room Temperature	Stable	[1]
Oxidative Degradation	5% H ₂ O ₂	1 hour	Room Temperature	Significant	[1]
Photolytic Degradation	UV radiation (254 nm)	24 hours	-	Slight	[1]
Thermal Degradation	Solid drug	24 hours	100°C	Slight	[1]
Aqueous Solution	-	100 hours	23°C	Drops below 90% API	[13]

Experimental Protocols

Key Experiment: Stability-Indicating HPLC Method for **Ceftriaxone Sodium**

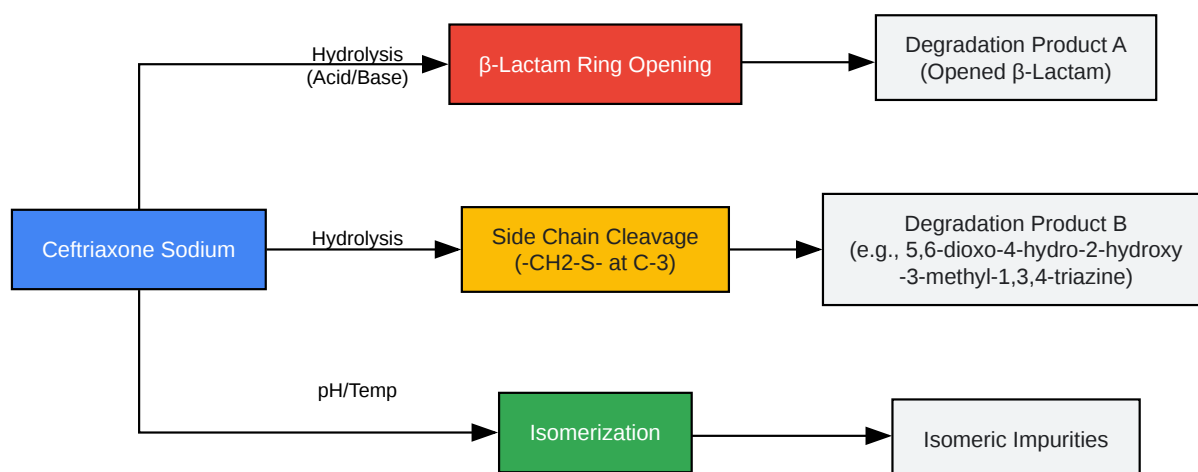
This protocol is a representative example for the analysis of **ceftriaxone sodium** and its degradation products.

- Objective: To separate and quantify **ceftriaxone sodium** from its potential degradation products.

- Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[5][7][13]
- Materials:
 - **Ceftriaxone sodium** reference standard
 - Acetonitrile (HPLC grade)[5]
 - Methanol (HPLC grade)[7]
 - Potassium phosphate buffer (pH 7.0)[8]
 - Triethylamine[8]
 - Water (HPLC grade)
- Chromatographic Conditions:
 - Column: Acclaim 120 C18 (250 x 4.6 mm, 5 μ m) or equivalent.[7]
 - Mobile Phase: A mixture of methanol, potassium phosphate buffer (pH 7.0), and triethylamine in a ratio of 23:77:0.2 (v/v/v).[8]
 - Flow Rate: 1.15 mL/min.[7]
 - Detection Wavelength: 230 nm or 254 nm.[5][7]
 - Injection Volume: 20 μ L.[5]
 - Column Temperature: Ambient.
- Procedure:
 - Prepare the mobile phase and degas it before use.
 - Prepare a standard stock solution of **ceftriaxone sodium** in a suitable solvent (e.g., water).

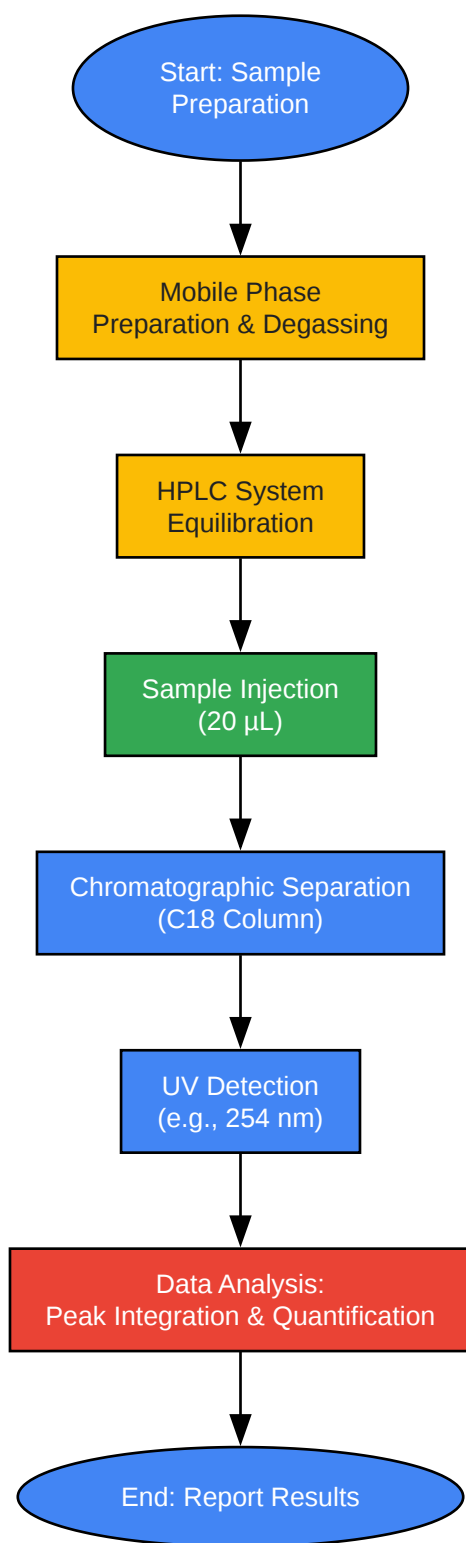
- Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations.
- Prepare the sample solution by dissolving the **ceftriaxone sodium** sample in the mobile phase.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard and sample solutions into the chromatograph.
- Identify and quantify the ceftriaxone peak based on the retention time and peak area of the standard. Degradation products will appear as separate peaks.

Visualizations



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Caption: Simplified degradation pathways of **ceftriaxone sodium**.



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Caption: Experimental workflow for HPLC analysis of ceftriaxone.

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